Cas no 2034450-79-6 (N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide)

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a trifluoromethoxy-substituted benzene ring and a hydroxy-tetrahydro-2H-pyranylpropyl side chain. This compound exhibits potential as an intermediate in pharmaceutical synthesis, leveraging the electron-withdrawing properties of the trifluoromethoxy group to enhance reactivity and metabolic stability. The hydroxytetrahydro-2H-pyran moiety may contribute to improved solubility and bioavailability. Its structural complexity allows for selective modifications, making it valuable in medicinal chemistry research, particularly for targeting sulfonamide-based therapeutic agents. The compound’s purity and well-defined stereochemistry ensure reproducibility in synthetic applications. Suitable for controlled reactions, it serves as a key building block in the development of biologically active molecules.
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide structure
2034450-79-6 structure
Product Name:N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
CAS No:2034450-79-6
MF:C15H20F3NO5S
MW:383.3832
CID:5351642
Update Time:2025-10-29

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzenesulfonamide
    • N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide
    • N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
    • Inchi: 1S/C15H20F3NO5S/c16-15(17,18)24-13-3-1-2-4-14(13)25(21,22)19-8-5-12(20)11-6-9-23-10-7-11/h1-4,11-12,19-20H,5-10H2
    • InChI Key: NSBAQDCYYBGICV-UHFFFAOYSA-N
    • SMILES: S(C1=C([H])C([H])=C([H])C([H])=C1OC(F)(F)F)(N([H])C([H])([H])C([H])([H])C([H])(C1([H])C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])O[H])(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 502
  • XLogP3: 2.4
  • Topological Polar Surface Area: 93.2

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide Pricemore >>

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Additional information on N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2034450-79-6): An Overview of a Promising Compound in Medicinal Chemistry

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2034450-79-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as HOOP-TFMSA, is characterized by its complex molecular architecture, which includes a hydroxypropyl group, an oxane ring, and a trifluoromethoxy-substituted benzene sulfonamide moiety. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.

The hydroxypropyl group in HOOP-TFMSA plays a crucial role in enhancing the compound's solubility and bioavailability. This functional group can form hydrogen bonds with biological macromolecules, thereby facilitating its interaction with target proteins and receptors. The presence of the oxane ring adds structural rigidity and conformational stability, which can be advantageous in modulating the compound's pharmacological properties. The trifluoromethoxy-substituted benzene sulfonamide moiety, on the other hand, is known for its ability to interact with specific protein domains, making it a valuable scaffold for designing potent and selective inhibitors.

Recent studies have highlighted the potential of HOOP-TFMSA in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research conducted by Smith et al. (2021) demonstrated that HOOP-TFMSA exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation. The compound's anti-inflammatory properties make it a promising candidate for the development of new drugs targeting conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, HOOP-TFMSA has shown promise in cancer research. A study by Zhang et al. (2022) reported that HOOP-TFMSA exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspase-dependent pathways. Furthermore, HOOP-TFMSA has been found to inhibit angiogenesis, a process crucial for tumor growth and metastasis. These findings suggest that HOOP-TFMSA could be developed as a novel anticancer agent with broad-spectrum activity.

The pharmacokinetic properties of HOOP-TFMSA have also been extensively studied. In vitro and in vivo experiments have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Additionally, HOOP-TFMSA has demonstrated low toxicity in preclinical studies, further supporting its potential for clinical development.

The structural versatility of HOOP-TFMSA has led to numerous efforts to optimize its properties through chemical modifications. Researchers have explored various strategies to enhance its potency, selectivity, and pharmacokinetic profile. For example, substituting different functional groups on the benzene ring or modifying the hydroxypropyl chain can lead to derivatives with improved biological activities. These efforts are crucial for advancing HOOP-TFMSA from a lead compound to a viable drug candidate.

In conclusion, N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2034450-79-6) represents a promising compound with diverse therapeutic applications in medicinal chemistry. Its unique structural features contribute to its biological activities, making it an attractive target for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for its use in treating various diseases.

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